2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structureIts molecular formula is C25H21Cl2N5O3S, and it has a molecular weight of 542.448 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to produce 4-chlorobenzylthiosemicarbazide. The final step involves the condensation of 4-chlorobenzylthiosemicarbazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s hydrazide moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19ClN2O3S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-24-17-9-14(5-8-16(17)22)10-20-21-18(23)12-25-11-13-3-6-15(19)7-4-13/h3-10,22H,2,11-12H2,1H3,(H,21,23)/b20-10+ |
InChI Key |
LPHUJXDHSKHWEL-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.